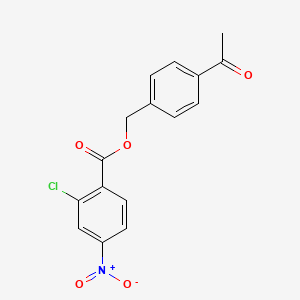
N-(4-methoxyphenyl)-2-quinolinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2-quinolinecarbothioamide, also known as MQC, is a chemical compound that is widely used in scientific research for its potential therapeutic applications. MQC is a member of the quinoline family of compounds, which have been shown to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
作用机制
The exact mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide is not yet fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activities, N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to possess a range of other biochemical and physiological effects. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been shown to inhibit the activity of several enzymes involved in the inflammatory response, suggesting that it may have potential anti-inflammatory properties. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has also been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may have implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide in scientific research is its broad range of biological activities, which makes it a versatile tool for studying a wide range of biological processes. N-(4-methoxyphenyl)-2-quinolinecarbothioamide is also relatively easy to synthesize and purify, making it a cost-effective and reliable compound for laboratory experiments. However, one of the limitations of using N-(4-methoxyphenyl)-2-quinolinecarbothioamide is its potential toxicity, which may limit its use in certain experiments or applications.
未来方向
There are several potential future directions for research on N-(4-methoxyphenyl)-2-quinolinecarbothioamide. One area of interest is the development of new antitumor drugs based on the structure of N-(4-methoxyphenyl)-2-quinolinecarbothioamide, which may have improved efficacy and reduced toxicity compared to existing chemotherapeutic agents. Another area of interest is the study of the potential anti-inflammatory and neuroprotective properties of N-(4-methoxyphenyl)-2-quinolinecarbothioamide, which may have implications for the treatment of neurological and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-2-quinolinecarbothioamide and its potential therapeutic applications.
合成方法
N-(4-methoxyphenyl)-2-quinolinecarbothioamide can be synthesized via a multistep reaction process, starting from 4-methoxyaniline and 2-chloroquinoline. The reaction involves the formation of an intermediate compound, which is then treated with thioacetamide to yield the final product. The synthesis process has been optimized to produce high yields of pure N-(4-methoxyphenyl)-2-quinolinecarbothioamide, making it a cost-effective and reliable method for producing the compound.
科学研究应用
N-(4-methoxyphenyl)-2-quinolinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that N-(4-methoxyphenyl)-2-quinolinecarbothioamide exhibits potent antitumor activity against a wide range of cancer cell lines, including leukemia, breast cancer, and lung cancer. N-(4-methoxyphenyl)-2-quinolinecarbothioamide has also been shown to possess antiviral activity against the hepatitis C virus, making it a promising candidate for the development of new antiviral drugs.
属性
IUPAC Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-20-14-9-7-13(8-10-14)18-17(21)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCAJBZOIXGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)quinoline-2-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B5853239.png)
![4-(dimethylamino)-2-methylbenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B5853247.png)

![N-[2-({2-[(4-methylphenyl)thio]acetyl}amino)phenyl]butanamide](/img/structure/B5853263.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5853269.png)
![3-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]propan-1-ol](/img/structure/B5853286.png)


![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5853300.png)
![N-(3-acetylphenyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5853318.png)

